molecular formula C14H10N4O6 B12314570 5-hydroxy-1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione

5-hydroxy-1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione

Cat. No.: B12314570
M. Wt: 334.28 g/mol
InChI Key: PGORTQZSSAZLCK-SXYDXUJESA-N
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Description

5-hydroxy-1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a furan ring, a nitrophenyl group, and an imidazolidine-2,4-dione moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione typically involves multiple steps, including the formation of the furan ring, the introduction of the nitrophenyl group, and the final assembly of the imidazolidine-2,4-dione structure. Common synthetic routes may include:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: This step often involves nitration reactions using reagents like nitric acid or nitronium tetrafluoroborate.

    Assembly of the Imidazolidine-2,4-dione Structure: This can be accomplished through condensation reactions involving urea or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group using reagents like hydrogen gas and palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

5-hydroxy-1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-hydroxy-1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes that are affected by the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-nonenal: An α,β-unsaturated hydroxyalkenal with similar structural features.

    Imidazole Derivatives: Compounds containing the imidazole ring, which may share some chemical properties.

Uniqueness

5-hydroxy-1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione is unique due to its combination of a furan ring, a nitrophenyl group, and an imidazolidine-2,4-dione moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C14H10N4O6

Molecular Weight

334.28 g/mol

IUPAC Name

5-hydroxy-1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione

InChI

InChI=1S/C14H10N4O6/c19-12-13(20)17(14(21)16-12)15-7-10-5-6-11(24-10)8-1-3-9(4-2-8)18(22)23/h1-7,13,20H,(H,16,19,21)/b15-7+/i1D,2D,3D,4D

InChI Key

PGORTQZSSAZLCK-SXYDXUJESA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2=CC=C(O2)/C=N/N3C(C(=O)NC3=O)O)[2H])[2H])[N+](=O)[O-])[2H]

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=NN3C(C(=O)NC3=O)O)[N+](=O)[O-]

Origin of Product

United States

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